![molecular formula C17H35BrN2 B14292859 1-Undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide CAS No. 113104-20-4](/img/structure/B14292859.png)
1-Undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide is a quaternary ammonium compound derived from 1,4-diazabicyclo[2.2.2]octane. It is known for its surfactant properties and is used in various chemical and industrial applications. The compound is characterized by its unique structure, which includes a bicyclic ring system and a long alkyl chain, making it amphiphilic.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide typically involves the alkylation of 1,4-diazabicyclo[2.2.2]octane with an alkyl halide. For instance, the reaction between 1,4-diazabicyclo[2.2.2]octane and 1-bromoundecane in a suitable solvent like methanol or ethanol under reflux conditions can yield the desired product. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of phase-transfer catalysts can also be employed to facilitate the reaction and improve the overall process economics .
Chemical Reactions Analysis
Types of Reactions
1-Undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiocyanate.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiocyanate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include the corresponding hydroxide, cyanide, or thiocyanate derivatives.
Oxidation and Reduction: Products depend on the specific reagents used and the reaction conditions.
Scientific Research Applications
1-Undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the quaternary ammonium group interacts with hydrophilic surfaces. This dual interaction allows the compound to reduce surface tension and facilitate the mixing of otherwise immiscible substances. In biological systems, it can disrupt cell membranes by integrating into the lipid bilayer, leading to cell lysis .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A precursor to 1-undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide, used as a catalyst in organic synthesis.
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom, used in medicinal chemistry.
Tropane: Another bicyclic compound with different functional groups, used in the synthesis of pharmaceuticals.
Uniqueness
This compound is unique due to its long alkyl chain, which imparts distinct amphiphilic properties not found in its simpler counterparts like 1,4-diazabicyclo[2.2.2]octane. This makes it particularly useful as a surfactant and in applications requiring the reduction of surface tension .
Properties
CAS No. |
113104-20-4 |
|---|---|
Molecular Formula |
C17H35BrN2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-undecyl-4-aza-1-azoniabicyclo[2.2.2]octane;bromide |
InChI |
InChI=1S/C17H35N2.BrH/c1-2-3-4-5-6-7-8-9-10-14-19-15-11-18(12-16-19)13-17-19;/h2-17H2,1H3;1H/q+1;/p-1 |
InChI Key |
MPXNODWFUFAPBQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCC[N+]12CCN(CC1)CC2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bromo[4-(propan-2-yl)phenyl]mercury](/img/structure/B14292781.png)
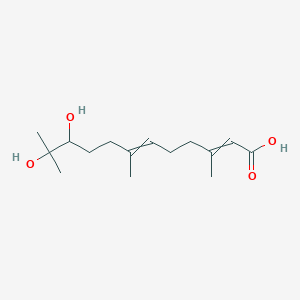
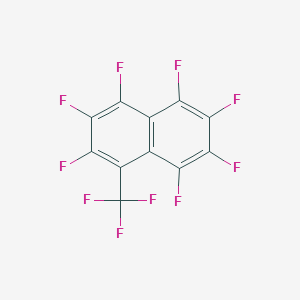
![2-{4-[Ethoxy(diphenyl)methyl]phenyl}-1H-indene-1,3(2H)-dione](/img/structure/B14292792.png)
![2-[(2-Sulfanylethoxy)carbonyl]benzoate](/img/structure/B14292798.png)
![2-Cyano-7-{4-[dodecyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid](/img/structure/B14292804.png)
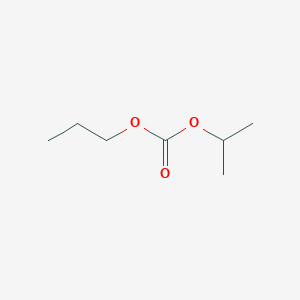
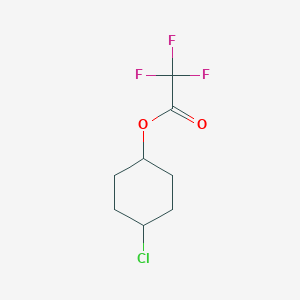
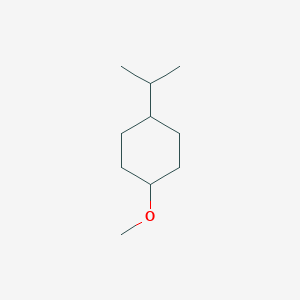
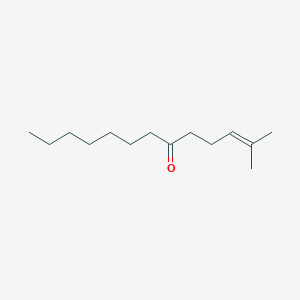

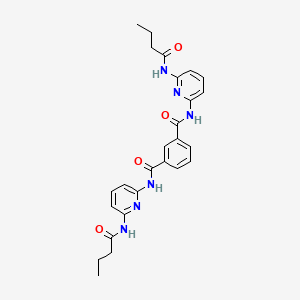
![2-[2-(Naphthalen-1-yl)propyl]cyclopentan-1-one](/img/structure/B14292850.png)

